1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
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Overview
Description
1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with bromine atoms and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of recyclable catalysts and environmentally benign solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or reduced quinoline derivatives .
Scientific Research Applications
1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and light-emitting materials.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity . Additionally, the compound can inhibit certain enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core and exhibit similar biological activities.
Quinoline-2,4-diones: These derivatives are also known for their pharmacological properties and are used in drug development.
Uniqueness: 1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is unique due to the presence of both bromine atoms and the carboxylate ester group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
355421-53-3 |
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Molecular Formula |
C25H17Br2NO3 |
Molecular Weight |
539.2 g/mol |
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H17Br2NO3/c1-15(24(29)17-5-3-2-4-6-17)31-25(30)21-14-23(16-7-9-18(26)10-8-16)28-22-12-11-19(27)13-20(21)22/h2-15H,1H3 |
InChI Key |
GCMDAKZGYQKLIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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